(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride

Catalog No.
S15731722
CAS No.
1421253-06-6
M.F
C7H16ClNO
M. Wt
165.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride

CAS Number

1421253-06-6

Product Name

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride

IUPAC Name

(2R,4S)-4-methoxy-2-methylpiperidine;hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

KMVHXBYZLIKKMN-HHQFNNIRSA-N

Canonical SMILES

CC1CC(CCN1)OC.Cl

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)OC.Cl

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride is a chemical compound characterized by its unique piperidine structure, which includes a methoxy group at the 4-position and a methyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential pharmacological applications. The specific stereochemistry of (2R,4S) indicates that it possesses two chiral centers, which can significantly influence its biological activity and interaction with biological targets.

The chemical reactivity of (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride can be understood through various organic reaction types:

  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by stronger nucleophiles.
  • Reduction Reactions: The compound can undergo reduction reactions, particularly involving the carbonyl or imine functionalities if they are present in derivatives.
  • Acid-Base Reactions: As a hydrochloride salt, it can act as a weak acid in solution, potentially participating in acid-base chemistry.

These reactions are typically mediated by enzymes in biological systems, highlighting the importance of understanding the compound's behavior in metabolic pathways

Research into the biological activity of (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride suggests that it may interact with various biological targets. Compounds with similar structures often exhibit activities such as:

  • Antidepressant Effects: Many piperidine derivatives have been studied for their potential antidepressant properties due to their ability to modulate neurotransmitter systems.
  • Analgesic Properties: Some studies indicate that piperidine derivatives can act on pain pathways, suggesting potential use as analgesics.
  • Antimicrobial Activity: Certain structural features may confer antimicrobial properties, making this compound a candidate for further investigation in this area .

The synthesis of (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Methoxylation: Introduction of the methoxy group can be done via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Resolution of Stereochemistry: Chiral resolution techniques may be employed to obtain the desired (2R,4S) configuration, often using chiral catalysts or resolving agents.

These methods emphasize the importance of stereochemistry in synthesizing biologically active compounds .

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting neurological disorders.
  • Chemical Biology: It may serve as a tool compound for studying receptor interactions and enzyme activities.
  • Synthetic Chemistry: The compound could be used as an intermediate in synthesizing more complex molecules with therapeutic potential.

Interaction studies involving (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride focus on its binding affinity and selectivity towards various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes involved in metabolic pathways can reveal its role in biochemical processes .

These studies are essential for understanding how structural modifications affect biological activity.

Several compounds share structural similarities with (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-(3-Methoxyphenyl)piperidineMethoxy group on phenyl ringAnalgesic and antidepressant
4-MethylpiperidineMethyl substitution on piperidineNeuroactive properties
1-(2-Chlorophenyl)piperidineChlorine substitutionAntidepressant effects

Uniqueness of (2R,4S)-4-Methoxy-2-methylpiperidine Hydrochloride

The uniqueness of (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride lies in its specific stereochemical configuration and functional groups. This configuration may lead to distinct interactions with biological targets compared to other similar compounds. Additionally, the presence of both methoxy and methyl groups may enhance its lipophilicity and bioavailability, making it a valuable candidate for further pharmacological exploration .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.0920418 g/mol

Monoisotopic Mass

165.0920418 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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